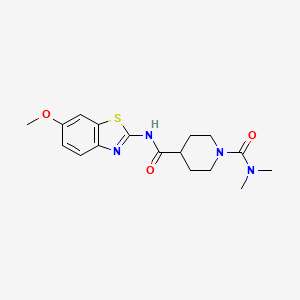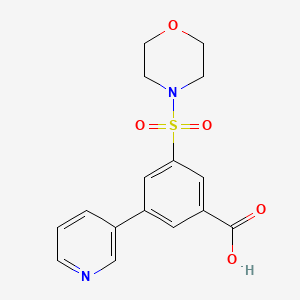![molecular formula C13H10Cl2N4O B5298142 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B5298142.png)
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol, also known as BTA-DMH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol is not fully understood. However, studies have shown that 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in cell death. 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can also inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In photodynamic therapy, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can generate reactive oxygen species upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been shown to have low toxicity in vitro and in vivo. However, studies have shown that 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can cause oxidative stress and DNA damage in cancer cells. 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has also been shown to inhibit the activity of some enzymes involved in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has several advantages for lab experiments, including its low toxicity, ability to selectively target cancer cells, and ease of synthesis. However, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol also has some limitations, including its limited solubility in water and potential for photodegradation.
Orientations Futures
There are several future directions for 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol research. One direction is to investigate the potential of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol as a photosensitizer for photodynamic therapy. Another direction is to study the mechanism of action of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol in more detail to better understand its effects on cancer cells. Additionally, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can be modified to improve its solubility and stability, which can enhance its potential for therapeutic applications.
Méthodes De Synthèse
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can be synthesized through a multistep process that involves the reaction of 4,6-dichloro-phenol with 1H-1,2,3-benzotriazole-4-carboxaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been studied for its potential applications in various fields, including cancer therapy, photodynamic therapy, and antimicrobial activity. In cancer therapy, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In photodynamic therapy, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol can be used as a photosensitizer to selectively destroy cancer cells. In antimicrobial activity, 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has been shown to inhibit the growth of bacteria and fungi.
Propriétés
IUPAC Name |
2-[(2H-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c14-8-4-7(13(20)9(15)5-8)6-16-10-2-1-3-11-12(10)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDAMRMBKRZMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)NCC3=C(C(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1H-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5298092.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5298098.png)
![3-chloro-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5298106.png)
![ethyl [({[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylene}amino)oxy]acetate](/img/structure/B5298108.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5298116.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5298124.png)
![N-{2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}urea](/img/structure/B5298125.png)

![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298135.png)
![6-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5298140.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5298145.png)

![methyl 2-methyl-6-oxo-7-[3-(trifluoromethoxy)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5298175.png)